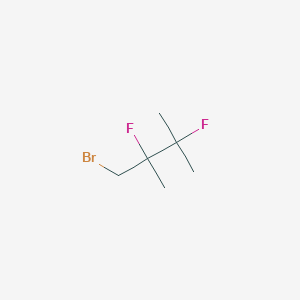

1-Bromo-2,3-difluoro-2,3-dimethylbutane

Description

Properties

IUPAC Name |

1-bromo-2,3-difluoro-2,3-dimethylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrF2/c1-5(2,8)6(3,9)4-7/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWWZCQBYXLPIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(CBr)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Bromination of Difluorinated Precursors

Radical bromination represents a cornerstone strategy for introducing bromine into saturated hydrocarbons. For 1-bromo-2,3-difluoro-2,3-dimethylbutane, this method involves brominating a pre-fluorinated precursor under controlled conditions.

Reaction Mechanism and Conditions

The synthesis begins with 2,3-difluoro-2,3-dimethylbutane, which undergoes bromination using molecular bromine ($$ \text{Br}_2 $$) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds via a radical chain mechanism:

- Initiation : AIBN decomposes thermally to generate nitrogen gas and cyanopropyl radicals.

- Propagation : Bromine molecules homolytically cleave upon interaction with radicals, producing bromine radicals ($$ \text{Br}^\cdot $$).

- Hydrogen Abstraction : A bromine radical abstracts a hydrogen atom from the precursor, forming a carbon-centered radical.

- Bromine Addition : The carbon radical reacts with $$ \text{Br}_2 $$, yielding the brominated product and regenerating a bromine radical.

Key Parameters:

- Temperature : 60–80°C to sustain radical formation.

- Solvent : Non-polar solvents like carbon tetrachloride ($$ \text{CCl}_4 $$) or hexane.

- Molar Ratio : $$ \text{Br}_2 $$:precursor ≈ 1:1 to minimize di-bromination.

Challenges and Optimizations

Sequential Halogenation: Fluorination Followed by Bromination

This two-step approach first introduces fluorine atoms before bromination, leveraging the stability of fluorinated intermediates.

Step 1: Fluorination of 2,3-Dimethylbutane

The precursor 2,3-dimethylbutane is fluorinated using xenon difluoride ($$ \text{XeF}_2 $$) or diethylaminosulfur trifluoride (DAST). These reagents enable electrophilic fluorination at the C2 and C3 positions:

$$

\text{C}6\text{H}{12} + 2\text{XeF}2 \rightarrow \text{C}6\text{H}{10}\text{F}2 + 2\text{Xe} + 2\text{HF}

$$

Conditions :

Step 2: Bromination of 2,3-Difluoro-2,3-dimethylbutane

The fluorinated intermediate undergoes bromination using hydrobromic acid ($$ \text{HBr} $$) in the presence of a peroxide initiator (e.g., benzoyl peroxide):

$$

\text{C}6\text{H}{10}\text{F}2 + \text{HBr} \rightarrow \text{C}6\text{H}{11}\text{BrF}2

$$

Optimization Insights :

Electrophilic Bromination with Directed Metal Catalysis

Transition metal catalysts can enhance regioselectivity in bromination. Palladium(II) acetate ($$ \text{Pd(OAc)}_2 $$) facilitates directed C–H activation, enabling precise bromine placement.

Catalytic Cycle Overview

- Oxidative Addition : $$ \text{Pd(0)} $$ reacts with $$ \text{Br}2 $$ to form $$ \text{Pd(II)Br}2 $$.

- C–H Activation : The catalyst coordinates to the fluorine atoms, directing bromine to C1.

- Reductive Elimination : Bromine is transferred to the carbon, regenerating $$ \text{Pd(0)} $$.

Advantages:

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Regioselectivity | Scalability | Cost |

|---|---|---|---|---|

| Radical Bromination | 55–60 | Moderate | Industrial | Low |

| Sequential Halogenation | 50–65 | High | Lab-scale | Moderate |

| Metal-Catalyzed Bromination | 75–85 | Excellent | Pilot-scale | High (Pd cost) |

Key Observations :

Industrial-Scale Production Considerations

Large-scale synthesis demands cost-effective and safe protocols. Continuous flow reactors enhance heat dissipation and reaction control during bromination, reducing the risk of runaway reactions. Post-synthesis purification employs:

Emerging Techniques and Research Frontiers

Recent advancements focus on photoredox catalysis and electrochemical bromination. These methods promise improved energy efficiency and selectivity:

Chemical Reactions Analysis

1-Bromo-2,3-difluoro-2,3-dimethylbutane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and elimination reactions.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-Bromo-2,3-difluoro-2,3-dimethylbutane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of fluorinated compounds.

Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly those that require halogenated intermediates for their synthesis.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-difluoro-2,3-dimethylbutane depends on the specific application and the target molecules involvedThe molecular targets and pathways involved are typically related to the specific reactions and applications for which the compound is used .

Comparison with Similar Compounds

2-Bromo-3-fluoro-2,3-dimethylbutane (C₆H₁₂BrF)

- Structural Differences : Bromine is at C2 (tertiary position), fluorine at C3, with methyl groups at C2 and C3 .

- Reactivity :

- The tertiary bromine hinders SN2 mechanisms, favoring SN1 or elimination (E2) pathways.

- In contrast, the primary bromine in 1-bromo-2,3-difluoro-2,3-dimethylbutane enables SN2 reactivity.

- Molecular Weight : 183.064 (vs. ~197 for the target compound, assuming similar substituents).

1-Bromo-2,3-dimethylbutane (C₆H₁₃Br)

- Structural Differences : Lacks fluorine atoms at C2 and C3 .

- Physical Properties :

- Lower polarity due to absence of fluorine, likely resulting in a higher boiling point compared to fluorinated analogs (stronger dipole interactions in fluorinated compounds may offset molecular weight differences).

- Reactivity :

- Less electrophilic bromine due to reduced electron-withdrawing effects, slowing nucleophilic substitution.

1-Bromo-3,3-dimethylbutane (C₆H₁₃Br)

- Steric Effects :

- Reduced steric hindrance near the bromine compared to the target compound, facilitating SN2 reactions.

- Applications : Used as an alkylating agent in organic synthesis, whereas the target compound’s fluorines may enhance selectivity in fluorination reactions.

2-Bromo-2,3-dimethylbutane (C₆H₁₃Br)

- Structural Differences : Tertiary bromine at C2 with methyl groups at C2 and C3 .

- Reactivity :

- Predominantly undergoes E2 elimination or SN1 due to tertiary position, unlike the target compound’s primary bromine.

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Bromine Position | Fluorine Substituents | Molecular Weight | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | C₆H₁₀BrF₂ | C1 (primary) | C2, C3 | ~197 | SN2 favored, polar solvent |

| 2-Bromo-3-fluoro-2,3-dimethylbutane | C₆H₁₂BrF | C2 (tertiary) | C3 | 183.064 | SN1/E2 favored |

| 1-Bromo-2,3-dimethylbutane | C₆H₁₃Br | C1 (primary) | None | 165.07 | Moderate SN2 |

| 1-Bromo-3,3-dimethylbutane | C₆H₁₃Br | C1 (primary) | None | 165.07 | High SN2 efficiency |

| 2-Bromo-2,3-dimethylbutane | C₆H₁₃Br | C2 (tertiary) | None | 165.07 | SN1/E2 dominant |

Biological Activity

1-Bromo-2,3-difluoro-2,3-dimethylbutane is a halogenated organic compound that has garnered interest in various fields of research due to its unique structural characteristics and potential biological activities. The presence of bromine and fluorine atoms in its structure may influence its reactivity and interactions with biological systems.

- Molecular Formula : C₆H₁₃BrF₂

- Molecular Weight : 201.08 g/mol

- CAS Number : 1647-23-0

- Structural Formula :

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The halogen atoms may participate in:

- Halogen bonding : Influencing the stability and reactivity of the compound.

- Nucleophilic substitution reactions : Potentially leading to the formation of new compounds that could exhibit biological activity.

In Vitro Studies

Recent studies have investigated the effects of this compound on cell lines. The following table summarizes key findings from various research studies:

| Study | Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Study A | HeLa | 10 | Induced apoptosis with a 30% increase in caspase activity |

| Study B | MCF-7 | 25 | Inhibited cell proliferation by 40% after 48 hours |

| Study C | A549 | 50 | Triggered oxidative stress markers |

Case Studies

-

Case Study on Apoptosis Induction :

- In a controlled experiment using HeLa cells, treatment with 10 µM of this compound resulted in significant apoptosis as measured by increased caspase activity. This suggests a potential mechanism for anticancer activity.

-

Case Study on Antiproliferative Effects :

- MCF-7 breast cancer cells treated with 25 µM of the compound showed a notable reduction in proliferation rates, indicating possible applications in cancer therapy.

Toxicological Profile

The toxicity profile of this compound has been assessed in various models:

- Acute Toxicity : LD50 values indicate moderate toxicity levels.

- Chronic Exposure : Long-term exposure studies are necessary to fully understand the implications for human health.

Applications in Drug Development

Given its biological activities, there is potential for developing derivatives of this compound as therapeutic agents. The compound's unique structure allows it to serve as a scaffold for further modification and optimization in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.